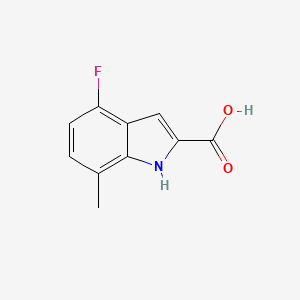![molecular formula C23H31N3O3S B3164323 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide CAS No. 891016-02-7](/img/structure/B3164323.png)
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide
描述
(1S,2S)-ML-SI3 是一种手性化合物,在各个科学领域具有重要意义。它以其独特的手性结构而闻名,这赋予了它独特的化学和生物学性质。该化合物常被用作合成更复杂分子的构件,并在药物化学、有机合成和材料科学中得到应用。
作用机制
(1S,2S)-ML-SI3 的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。该化合物的手性结构在其结合亲和力和选择性中起着至关重要的作用。 例如,在医药应用中,(1S,2S)-ML-SI3 可能通过与酶的活性位点结合来抑制某些酶的活性,从而阻断底物进入并阻止催化作用 .
生化分析
Biochemical Properties
ML-SI3 plays a significant role in biochemical reactions by inhibiting the TRPML1 channel, which is crucial for lysosomal calcium signaling, lipid trafficking, and autophagy-related processes . The compound binds to the hydrophobic cavity created by the S5, S6, and PH1 regions of TRPML1, the same site where the synthetic agonist ML-SA1 binds . This binding prevents lysosomal calcium efflux and blocks downstream TRPML1-mediated induction of autophagy . ML-SI3 competes with ML-SA1 to block channel activation but does not inhibit PI(3,5)P2-dependent activation of the channel .
Cellular Effects
ML-SI3 has profound effects on various types of cells and cellular processes. It prevents lysosomal calcium efflux and blocks downstream TRPML1-mediated induction of autophagy . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, ML-SI3 has been shown to block the activation of TRPML1 by ML-SA1, thereby preventing the downstream effects on autophagy and lysosomal function . Additionally, ML-SI3 can influence the maturation of autophagosomes and the clearance of protein aggregates, such as α-synuclein, in neuronal cells .
Molecular Mechanism
The molecular mechanism of ML-SI3 involves its binding to the hydrophobic cavity of TRPML1, which prevents the activation of the channel by synthetic agonists like ML-SA1 . This binding blocks the channel’s activity, thereby inhibiting lysosomal calcium efflux and subsequent autophagy induction . ML-SI3 does not inhibit the activation of TRPML1 by the native lipid agonist PI(3,5)P2, indicating a selective mechanism of action . The compound’s inhibitory effect on TRPML1 is independent of phosphoinositide regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ML-SI3 have been observed to change over time. The compound’s stability and degradation have been studied, showing that it can maintain its inhibitory effects on TRPML1 over extended periods . Long-term studies have demonstrated that ML-SI3 can consistently block lysosomal calcium efflux and autophagy induction, with no significant degradation observed . These findings suggest that ML-SI3 is a stable compound with lasting effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of ML-SI3 vary with different dosages in animal models. Studies have shown that higher doses of ML-SI3 result in more significant inhibition of TRPML1 activity and greater reduction in lysosomal calcium efflux . For example, administration of ML-SI3 at 1.5 mg/kg yielded greater effects than at 0.15 mg/kg, reducing infarct size by around 70% compared to the vehicle group subjected to ischemia/reperfusion injury . High doses of ML-SI3 may also lead to toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
ML-SI3 is involved in metabolic pathways related to lysosomal function and autophagy. The compound interacts with enzymes and cofactors that regulate lysosomal calcium signaling and autophagosome biogenesis . By inhibiting TRPML1, ML-SI3 affects the generation of phosphatidylinositol 3-phosphate (PI3P) and the recruitment of essential PI3P-binding proteins to the nascent phagophore . This interaction influences metabolic flux and metabolite levels, impacting cellular homeostasis and function .
Transport and Distribution
Within cells and tissues, ML-SI3 is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to TRPML1 and other related channels . ML-SI3’s distribution within lysosomes and its effects on lysosomal function are critical for its role in regulating autophagy and cellular metabolism . The compound’s transport and distribution are essential for its inhibitory effects on TRPML1 and downstream cellular processes .
Subcellular Localization
ML-SI3 is primarily localized within lysosomes, where it exerts its inhibitory effects on TRPML1 . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in lysosomal compartments . This localization is crucial for ML-SI3’s activity, as it allows the compound to effectively inhibit lysosomal calcium efflux and autophagy induction . The specific targeting of ML-SI3 to lysosomes highlights its potential as a therapeutic agent for lysosomal storage disorders and other autophagy-related diseases .
准备方法
合成路线及反应条件
(1S,2S)-ML-SI3 的合成通常涉及使用手性催化剂以确保正确的手性结构。一种常用的方法是 Sharpless 不对称双羟基化反应,该反应使用四氧化锇和手性配体以实现高对映选择性。 反应条件通常包括水和叔丁醇的混合物作为溶剂,以及以亚铁氰化钾和碳酸钾作为共氧化剂 .
工业生产方法
对于大规模生产,酶催化酯交换反应是首选方法,因为它具有高效性和选择性。 固定化脂肪酶在三乙胺和环己烷存在下催化 (±)-反式-2-甲氧基环己醇和乙酸乙烯酯之间的反应 。该方法允许以高光学纯度和收率生产 (1S,2S)-ML-SI3。
化学反应分析
反应类型
(1S,2S)-ML-SI3 会发生各种化学反应,包括氧化、还原和取代反应。这些反应常用于修饰化合物的官能团并增强其在特定应用中的性能。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。这些反应通常在酸性条件下进行,并导致形成酮或羧酸。
还原: 硼氢化钠和氢化铝锂经常用作还原剂。这些反应通常在无水溶剂(如四氢呋喃或二乙醚)中进行。
取代: 亲核取代反应通常涉及氢氧化钠或叔丁醇钾等试剂。这些反应可以在酸性和碱性条件下进行,具体取决于所需的产物。
主要形成的产物
从这些反应中形成的主要产物包括 (1S,2S)-ML-SI3 的各种衍生物,例如醇、酮和酯。这些衍生物通常用作合成更复杂分子的中间体。
科学研究应用
相似化合物的比较
类似化合物
- (1R,2R)-ML-SI3
- (1S,2R)-ML-SI3
- (1R,2S)-ML-SI3
独特性
(1S,2S)-ML-SI3 的独特之处在于其特定的手性结构,赋予其独特的化学和生物学性质。与它的非对映异构体和对映异构体相比,(1S,2S)-ML-SI3 通常在与生物靶标的相互作用中表现出更高的选择性和效力。 这使其在手性结构至关重要的应用(例如手性药物和催化剂的开发)中特别有价值 .
属性
IUPAC Name |
N-[(1S,2S)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-29-23-14-8-7-13-22(23)26-17-15-25(16-18-26)21-12-6-5-11-20(21)24-30(27,28)19-9-3-2-4-10-19/h2-4,7-10,13-14,20-21,24H,5-6,11-12,15-18H2,1H3/t20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTXOMMQHRIKGL-SFTDATJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)[C@H]3CCCC[C@@H]3NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336630 | |
| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891016-02-7 | |
| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


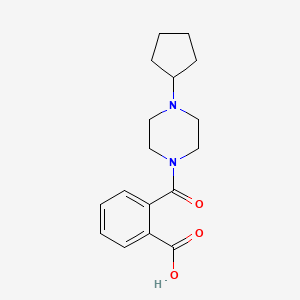

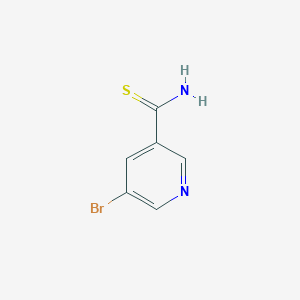
![4-Propylbicyclo[2.2.2]octan-1-amine](/img/structure/B3164264.png)
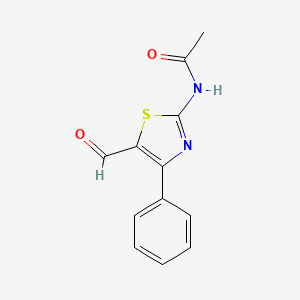
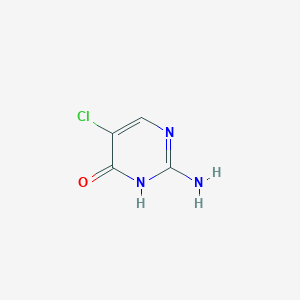
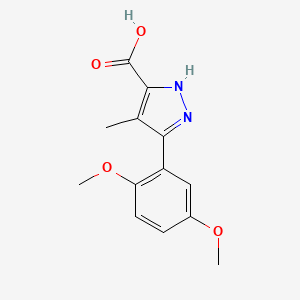
![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride](/img/structure/B3164301.png)
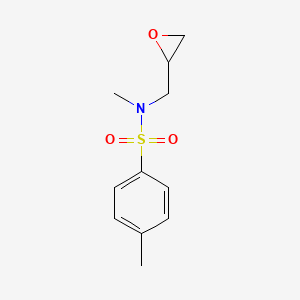
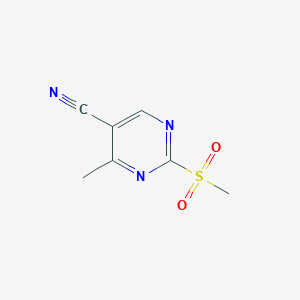
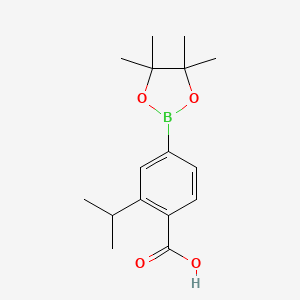
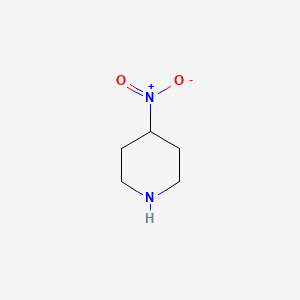
![3-ethyl-N,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B3164327.png)
